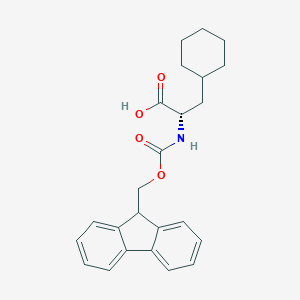

Fmoc-Cha-OH

Vue d'ensemble

Description

Fmoc-Cha-OH, also known as N-α-Fmoc-β-cyclohexyl-L-alanine, is a compound widely used in organic synthesis, particularly in the field of peptide synthesis. It is characterized by its fluorenyl and cyclohexyl functional groups. The compound is a standard building block for introducing cyclohexylalanine amino-acid residues by Fmoc solid-phase peptide synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Fmoc-Cha-OH typically involves the protection of the amino group of cyclohexylalanine with the fluorenylmethoxycarbonyl (Fmoc) group. This can be achieved using Fmoc chloride under Schotten-Baumann conditions, such as sodium bicarbonate in dioxane and water, or with anhydrous conditions using pyridine and dichloromethane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc chloride with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis techniques, which allow for the efficient and high-yield production of the compound .

Analyse Des Réactions Chimiques

Peptide Coupling Reactions

Fmoc-Cha-OH participates in standard SPPS coupling protocols using carbodiimide or uronium-based activators. Its bulky cyclohexyl side chain influences coupling efficiency and stereochemical outcomes.

Key Coupling Conditions and Yields

| Activator System | Solvent | Reaction Time | Yield | Source |

|---|---|---|---|---|

| HBTU/HOBt/DIPEA | DMF:CH₂Cl₂ (1:1) | 2 hours | 95% | |

| HATU/DIPEA | pH 3.32 borate buffer | 1 hour | 54%* | |

| DIPCDI/HOAt | DMF | 120 minutes | High |

*Lower yield attributed to competing side reactions with histidine derivatives .

The cyclohexyl group’s steric bulk necessitates extended coupling times compared to linear alanine derivatives. Pre-activation with HBTU/HOBt minimizes racemization, while HATU in buffered systems improves solubility for challenging sequences .

Fmoc Deprotection

The fluorenylmethyloxycarbonyl (Fmoc) group is removed under basic conditions, typically using 20-30% piperidine in DMF:

Deprotection Protocol

-

Reagent: 30% piperidine/DMF

-

Duration: 2 × 15-minute treatments

-

Efficiency: >99% deprotection confirmed by UV monitoring (λ = 301 nm) .

No side reactions (e.g., β-elimination or aspartimide formation) are reported for Cha residues during deprotection, unlike Asp/Gln-containing peptides .

DMTMM-Capping Reversibility

This compound exhibits complete reversibility when inadvertently capped by DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride). Piperidine treatment during Fmoc removal efficiently reverses this modification .

Acid Stability

The cyclohexyl side chain remains intact under standard TFA cleavage conditions (≥95% TFA with scavengers). No sulfonation or oxidative damage is observed, unlike methionine or tryptophan residues .

Aggregation Mitigation

Peptides containing Cha show enhanced solubility during SPPS due to the hydrophobic cyclohexyl group’s ability to disrupt β-sheet formation. This property reduces chain aggregation in sequences prone to premature termination .

Comparative Reactivity Data

| Property | This compound | Fmoc-Ala-OH | Basis |

|---|---|---|---|

| Coupling Time (HBTU) | 2 hours | 45 minutes | Steric hindrance |

| Solubility in DMF | 85 mM | 120 mM | Hydrophobic effects |

| Racemization Risk | Low | Moderate | Steric protection |

Synthetic Case Study

A 14-mer peptide (Ac-Ser-D-Hyp-Iva-Pya-Cha-Asn-Lys-Aib-Thr-Arg-Gln-Arg-Cha-NH₂) was synthesized using this compound with the following results:

Applications De Recherche Scientifique

Applications in Peptide Synthesis

1. Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Cha-OH is utilized in SPPS due to its favorable properties that enhance coupling efficiency and reduce epimerization. The stability of the Fmoc protecting group allows for high-purity peptide synthesis under mild conditions. Studies have shown that using this compound can minimize side reactions, leading to higher yields of desired peptides.

2. Synthesis of Bioactive Peptides

The incorporation of this compound into peptides has been linked to the development of bioactive compounds with potential therapeutic applications. For example, its use in synthesizing antimicrobial peptides has been documented, where it contributes to the structural diversity necessary for biological activity. The cyclohexyl side chain enhances hydrophobic interactions, which can improve the efficacy of these peptides against bacterial membranes.

Case Studies

Case Study 1: Antimicrobial Peptides

In a study focused on developing antimicrobial hydrogels, this compound was incorporated into peptide mimics to create cationic structures capable of self-assembly. These hydrogels exhibited significant antibacterial properties against various strains, demonstrating the potential of this compound in creating functional biomaterials for medical applications .

Case Study 2: Vaccine Development

Research has also explored the use of this compound in constructing peptide-based vaccines. By utilizing this compound in the synthesis of complex peptide sequences, researchers have been able to enhance immunogenicity and specificity against target pathogens. The ability to fine-tune the peptide structure with this compound allows for better interaction with immune receptors .

Comparative Data

The following table summarizes key attributes and findings related to this compound compared to other common amino acid derivatives used in SPPS:

| Amino Acid Derivative | Epimerization Rate (%) | Coupling Efficiency | Bioactivity Potential |

|---|---|---|---|

| This compound | Low (0.18% at 90°C) | High | High |

| Fmoc-His(Boc)-OH | Moderate (0.81% at 90°C) | Comparable | Moderate |

| Fmoc-Phe-OH | High | Variable | High |

Mécanisme D'action

The mechanism of action of Fmoc-Cha-OH involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group is removed by a two-step mechanism: the removal of the acidic proton at the 9-position of the fluorene ring system by a mild base, followed by β-elimination that yields a highly reactive dibenzofulvene intermediate . This intermediate is then stabilized by forming an adduct with the base, preventing it from reacting with the substrate .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Leu-OH: Used for introducing leucine residues in peptide synthesis.

Fmoc-Thi-OH: Used for introducing threonine residues.

Fmoc-D-Cha-OH: The D-enantiomer of Fmoc-Cha-OH, used for introducing D-cyclohexylalanine residues.

Uniqueness

This compound is unique due to its cyclohexyl functional group, which imparts distinct steric and hydrophobic properties to the peptides it is incorporated into. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .

Activité Biologique

Fmoc-Cha-OH, or Fmoc-α-cyclohexyl-L-alanine, is a synthetic amino acid derivative widely used in peptide synthesis and research. Its unique structural properties contribute to various biological activities, making it a subject of interest in pharmaceutical and biochemical studies. This article explores the biological activity of this compound, including its antimicrobial properties, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by the presence of a cyclohexyl group attached to the alpha carbon of the alanine backbone. This modification enhances its hydrophobicity and steric bulk, influencing its interaction with biological membranes and proteins.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of peptides incorporating this compound. For instance, peptides synthesized with this compound have shown significant efficacy against various Gram-positive bacteria. The mechanism of action is primarily associated with membrane disruption, leading to cell lysis.

Table 1: Antimicrobial Efficacy of Peptides Containing this compound

| Peptide Sequence | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Peptide 1 (this compound) | Staphylococcus aureus | 5 µg/mL |

| Peptide 2 (this compound) | Bacillus subtilis | 10 µg/mL |

| Peptide 3 (this compound) | Listeria monocytogenes | 7 µg/mL |

These findings suggest that this compound can be effectively utilized in the design of antimicrobial peptides (AMPs), which are gaining attention as alternatives to conventional antibiotics due to rising antibiotic resistance.

Structure-Activity Relationship (SAR)

The biological activity of peptides containing this compound can be significantly influenced by their structural configuration. Studies have shown that variations in peptide length, sequence composition, and the presence of additional modifications can alter their antimicrobial potency and selectivity.

Table 2: Structure-Activity Relationships of this compound Derivatives

| Derivative | Length (Amino Acids) | Antimicrobial Activity | Hemolytic Activity |

|---|---|---|---|

| This compound | 12 | High | Low |

| This compound + Lactam | 12 | Moderate | Moderate |

| This compound + D-amino | 12 | High | Very Low |

The addition of lactam rings or D-amino acids has been shown to improve stability and reduce hemolytic activity while maintaining antimicrobial effectiveness. This highlights the potential for designing safer AMPs using this compound as a building block.

Case Study 1: Development of Antimicrobial Peptides

In a study focusing on the development of novel AMPs, researchers synthesized a library of peptides incorporating this compound. The peptides were screened for their ability to inhibit bacterial growth. Results indicated that certain sequences exhibited potent activity against multi-drug-resistant strains, showcasing the potential for therapeutic applications in treating infections.

Case Study 2: Hemolytic Activity Assessment

Another investigation assessed the hemolytic activity of peptides containing this compound. The study aimed to determine the safety profile of these peptides for potential therapeutic use. Results demonstrated that while some derivatives maintained high antimicrobial efficacy, they exhibited low hemolytic activity, indicating a favorable safety margin.

Propriétés

IUPAC Name |

(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJAUEZBPWTKIV-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70359653 | |

| Record name | Fmoc-Cha-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135673-97-1 | |

| Record name | Fmoc-Cha-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70359653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.